molecular formula C15H11BrF3NO B2871075 N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide CAS No. 876322-59-7

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide

Cat. No. B2871075
M. Wt: 358.158
InChI Key: RRGHVZXTVRPHEB-UHFFFAOYSA-N
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Patent
US09394309B2

Procedure details

5.51 g (29.6 mmol) of 3-bromo-4-methylaniline were dissolved in 127 ml of dichloromethane, 6.18 g (29.6 mmol) of 3-(trifluoromethyl)benzoyl chloride and 4.54 ml (32.6 mmol) of triethylamine were added and the mixture was stirred at RT for 30 min. All volatile components were removed under reduced pressure and the residue was suspended in 50 ml of methanol. The solid was filtered off and the filtrate was stirred into 100 ml of 1 M hydrochloric acid. The precipitate formed was filtered off, washed with water and dried. This gave 7.05 g (90% pure, 60% of theory) of the title compound.
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
4.54 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](Cl)=[O:16].C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:15](=[O:16])[C:14]2[CH:18]=[CH:19][CH:20]=[C:12]([C:11]([F:10])([F:21])[F:22])[CH:13]=2)[CH:6]=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1C
Name
Quantity
127 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
4.54 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatile components were removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
STIRRING
Type
STIRRING
Details
the filtrate was stirred into 100 ml of 1 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(C=CC1C)NC(C1=CC(=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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